molecular formula C15H21NO3 B15348787 2-Phenylmethoxyiminooctanoic acid CAS No. 5435-48-3

2-Phenylmethoxyiminooctanoic acid

Cat. No.: B15348787
CAS No.: 5435-48-3
M. Wt: 263.33 g/mol
InChI Key: TVRKKLMIINVXNE-UHFFFAOYSA-N
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Description

Octanoic acid, 2-[(phenylmethoxy)imino]- is a substituted octanoic acid derivative featuring a phenylmethoxy-imino group (-N=O-CH₂-C₆H₅) at the second carbon position. This structural modification introduces unique physicochemical and biological properties compared to unmodified octanoic acid (caprylic acid), a medium-chain fatty acid widely present in plant oils and dairy products . Notably, it has been referenced in mycoplasma testing protocols, indicating possible antimicrobial or biochemical utility .

Properties

CAS No.

5435-48-3

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-phenylmethoxyiminooctanoic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-4-8-11-14(15(17)18)16-19-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18)

InChI Key

TVRKKLMIINVXNE-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C(=N\OCC1=CC=CC=C1)/C(=O)O

Canonical SMILES

CCCCCCC(=NOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry: Octanoic acid, 2-[(phenylmethoxy)imino]- is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Biology: This compound has been studied for its potential biological activities, including antimicrobial properties. It may be used in the development of new antibiotics or antifungal agents.

Medicine: Research is ongoing to explore the therapeutic potential of octanoic acid, 2-[(phenylmethoxy)imino]- in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which octanoic acid, 2-[(phenylmethoxy)imino]- exerts its effects involves its interaction with specific molecular targets. The phenylmethoxyimino group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare octanoic acid, 2-[(phenylmethoxy)imino]- with structurally related octanoic acid derivatives, emphasizing substituent groups, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Octanoic acid, 2-[(phenylmethoxy)imino]- Phenylmethoxy-imino (-N=O-CH₂-C₆H₅) at C2 C₁₅H₂₁NO₃ 275.33 g/mol Potential antimicrobial use; referenced in mycoplasma testing
2-Hydroxyoctanoic acid (2TMS derivative) Trimethylsilyl (TMS) groups at hydroxyl C₁₄H₃₂O₃Si₂ 304.57 g/mol Used in analytical chemistry (GC-MS derivatization)
Octanoic acid, 3-phenylpropyl ester 3-Phenylpropyl ester at carboxyl group C₁₇H₂₆O₂ 262.39 g/mol Flavor/fragrance industry; esterification product
Octanoic acid, 2-amino-8-(dodecylthio) Amino and dodecylthio groups at C2 and C8 C₂₀H₄₁NO₂S 359.61 g/mol Specialty surfactants or biochemical probes
Octanoic acid, 8-bromo-10-bromodecyl ester Bromine at C8 and bromodecyl ester chain C₁₈H₃₄Br₂O₂ 442.27 g/mol Halogenated intermediates for polymer synthesis

Key Observations:

Compared to esters like 3-phenylpropyl octanoate, the imino group may reduce volatility and enhance stability under acidic conditions .

Molecular Weight and Solubility: The target compound (275.33 g/mol) is lighter than brominated derivatives (442.27 g/mol) but heavier than hydroxy-TMS analogs (304.57 g/mol). Its solubility in organic solvents (e.g., chloroform, ethyl acetate) is expected to exceed that of unmodified octanoic acid due to the aromatic substituent .

Biological Activity: While octanoic acid itself exhibits antimicrobial properties , the phenylmethoxy-imino group may enhance specificity against microbial targets, as inferred from its mention in mycoplasma testing . This contrasts with amino- and thio-substituted derivatives, which are more likely used in biochemical assays or industrial processes .

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